ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of pyrazole, thiophene, and cyclopentane moieties, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
The synthesis of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate under specific reaction conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide .
Chemical Reactions Analysis
ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE derivatives: These compounds have slight modifications in their structure, leading to different properties and applications.
Other pyrazole derivatives: Compounds with similar pyrazole cores but different substituents, which may exhibit different biological activities.
Thiophene derivatives: Molecules containing thiophene rings, which are known for their electronic properties and use in materials science.
ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-22(27)19-16-6-5-7-18(16)29-20(19)23-12-17-14(3)24-25(21(17)26)15-10-8-13(2)9-11-15/h8-12,24H,4-7H2,1-3H3/b23-12+ |
InChI Key |
ZHKRGGBFOVPFCC-FSJBWODESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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